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Naquotinib was a third-generation EGFR-TKI developed by Astellas. According to the search results, its
clinical development was terminated in May 2017 following the SOLAR trial [1] [2]. The available
information indicates its development was halted due to a profile of "general efficacy and high incidence of

adverse reactions" [1].

The table below summarizes the available information on naquetinib and other third-generation EGFR-

TKIs for context.

Status (as of search o
Drug Name Developer e Key Context on CNS Activity

Naquotinib Astellas Development No specific CNS penetration data
terminated (May 2017) available in search results.

[1] [2]

Osimertinib AstraZeneca Approved (US 2015, Designed for better BBB
China 2017) [3] [1] penetration; demonstrated efficacy
in CNS metastases [3].

Almonertinib Jiangsu Hansoh Approved in China No specific data in search results.
Pharmaceutical (2020) [1]
Lazertinib Yuhan/Janssen Approved in South No specific data in search results.

Korea (2021) [1]
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Status (as of search

Drug Name Developer Key Context on CNS Activity
results)
Furmonertinib  Shanghai Allist Approved in China No specific data in search results.
Pharmaceutical (2021) [1]

Experimental Insights for CNS Penetration Assessment

For context on how CNS penetration for drugs like naquetinib is typically evaluated, the following
methodologies are standard in the field. Please note that these are generalized protocols, and specific data for

naquotinib from such experiments was not located.

e Plasma and CSF Pharmacokinetic Studies: The gold standard for assessing BBB penetration in
humans involves measuring drug concentrations in cerebrospinal fluid (CSF) and plasma
collected concurrently from patients [3]. The CSF-to-plasma concentration ratio is then
calculated. For example, this method determined CSF penetration rates for earlier TKIls: gefitinib (~1-
3%), erlotinib (~3-6%), and afatinib (<1%) [3].

¢ Preclinical Animal Models: In vivo studies using animal models of brain metastases measure
drug concentrations in brain tissue and plasma. A high brain-to-plasma ratio indicates favorable
CNS penetration. These models can also track the shrinkage of established brain tumors over time to
evaluate intracranial efficacy [3].

¢ In Vitro BBB Models: Laboratory assays using cell monolayers (e.g., MDCK-MDR1) that express
human efflux transporters like P-gp and BCRP. These models determine whether a drug is a
substrate for these transporters, which would hinder its brain uptake. Efflux ratio is a key
metric; a high ratio suggests poor CNS penetration [3].

Therapeutic Context and Diagram

A major challenge in treating CNS metastases is the Blood-Brain Barrier (BBB), which actively pumps many
drugs back into the bloodstream using efflux transporters like P-glycoprotein (P-gp) [3] [4]. First- and
second-generation EGFR-TKIs are often substrates for these transporters, leading to low CNS concentrations
and allowing brain tumors to grow [3]. Third-generation inhibitors like osimertinib were specifically

designed to have lower affinity for these efflux pumps, thereby improving CNS penetration [3].
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The diagram below illustrates the mechanism of action for EGFR-TKIs and the critical role of efflux

transporters at the BBB.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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